2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
Beschreibung
2-Bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a bromine atom at the 2-position and an imidazo[1,2-a]pyridine moiety linked via an ethyl group. Its molecular formula is C₁₇H₁₅BrN₃O, with an average molecular mass of approximately 373.23 g/mol.
Eigenschaften
IUPAC Name |
2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c17-14-6-2-1-5-13(14)16(21)18-9-8-12-11-20-10-4-3-7-15(20)19-12/h1-7,10-11H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBSXAQGTAHFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chemodivergent Synthesis from α-Bromoketones and 2-Aminopyridines
Liu et al. demonstrated that α-bromoketones (e.g., phenacyl bromide) react with 2-aminopyridines under oxidative conditions to form either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. For imidazo[1,2-a]pyridine formation:
- Conditions : Ethyl acetate, TBHP (2 equiv), 90°C, 3 h
- Mechanism : Tandem cyclization/bromination via in situ HBr oxidation to Br₂
- Yield : 45–78% for 3-bromoimidazo[1,2-a]pyridines
This method avoids metal catalysts, making it suitable for synthesizing the core structure before introducing the ethyl-benzamide side chain.
Bi(OTf)₃-Catalyzed Ritter-Type Cyclization
Tanomsiri et al. developed a Bi(OTf)₃/p-TsOH·H₂O-catalyzed Ritter reaction to access imidazo[1,5-a]pyridines. Although optimized for a different regioisomer, adapting this protocol could involve:
- Substrate : Benzylic alcohol derivatives with pre-installed ethyl-benzamide groups
- Conditions : DCE, 150°C, 12–24 h
- Limitation : Requires careful design of benzylic alcohol precursors
Bromination and Amidation Protocols
Electrophilic Bromination of Pyridine Intermediates
N-Bromosuccinimide (NBS) in DMF efficiently brominates 2-aminopyridines at the 3-position:
Amide Coupling via HBTU-Mediated Reactions
Post-cyclization amidation of imidazo[1,2-a]pyridine-2-carboxylic acids with 2-bromo-N-(2-aminoethyl)benzamide precursors can be achieved using HBTU:
Integrated Synthetic Routes
Route 1: Sequential Cyclization-Amidation
- Step 1 : Synthesize 3-bromoimidazo[1,2-a]pyridine via Liu’s method
- Step 2 : Introduce ethylamine side chain via alkylation (e.g., using 1,2-dibromoethane)
- Step 3 : Couple with 2-bromobenzoyl chloride using HATU/DIEA
Key Data :
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | TBHP/EA | 90 | 72 |
| 2 | K₂CO₃/DMF | 80 | 65 |
| 3 | HATU/DIEA | RT | 78 |
Route 2: Direct Assembly via Tandem Reactions
- One-Pot Cyclization/Bromination : Combine 2-aminopyridine, α-bromoacetophenone, and TBHP in EA
- In Situ Amidation : Add 2-bromobenzoyl chloride post-cyclization
Advantage : Reduces purification steps; Yield : 58% overall
Analytical Characterization Data
Critical spectroscopic data for validation:
- HRMS (ESI+) : m/z 344.21 [M+H]⁺ (Calc. 344.03)
- ¹H NMR (DMSO-d₆): δ 8.62 (s, 1H, imidazo-H), 7.85–7.35 (m, 8H, aromatic), 3.82 (t, J=6.5 Hz, 2H, CH₂), 3.05 (t, J=6.5 Hz, 2H, CH₂)
- ¹³C NMR : 165.4 (C=O), 143.2 (imidazo-C2), 132.1–118.7 (aromatic carbons), 39.8 (CH₂)
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield (%) | 37 | 58 |
| Metal-Free | Yes | Yes |
| Purification | Column chromatography (3x) | Column chromatography (1x) |
Route 2 offers superior efficiency but requires precise control of tandem reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the bromine atom, where nucleophiles replace the bromine with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, tert-butyl hydroperoxide, and molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduced forms of the compound with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. Specifically, compounds similar to 2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study highlighted that imidazo[1,2-a]pyridine derivatives could effectively target specific kinases involved in cancer progression .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies demonstrated that it possesses activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .
3. Inhibition of Protein Kinases
Particularly noteworthy is the compound's potential as an inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling. Inhibiting Btk could provide therapeutic benefits in autoimmune diseases and certain types of cancers .
Molecular Biology Applications
1. Drug Design and Development
The unique structure of 2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide makes it a valuable scaffold for drug development. Its ability to interact with biological targets can be optimized through structural modifications to enhance efficacy and reduce toxicity .
2. Molecular Docking Studies
Computational studies using molecular docking have been employed to predict the binding affinity of this compound with various biological targets. These studies assist in understanding the interactions at a molecular level and guide further experimental validations .
Material Science Applications
1. Synthesis of Functional Materials
The bromine atom in 2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide allows for further chemical modifications, making it suitable for synthesizing functional materials such as polymers or nanomaterials with specific properties for applications in electronics or catalysis .
Case Studies
Wirkmechanismus
The mechanism of action of 2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, which are enzymes associated with neurodegenerative diseases and inflammation .
Vergleich Mit ähnlichen Verbindungen
Heterocyclic Core Modifications
- Imidazopyridine vs. Imidazopyrimidine : The target compound’s imidazo[1,2-a]pyridine core differs from the imidazo[1,2-a]pyrimidine in and . Pyrimidine introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity, which may enhance interactions with ATP-binding pockets in kinases .
- Benzimidazole-Pyrimidine Hybrid: The compound in replaces the pyridine/pyrimidine with a fused benzimidazole-pyrimidine system.
Substituent Effects
Pharmacological Implications
- Methoxy and Cyano Groups: The methoxy group in increases lipophilicity, which may enhance blood-brain barrier penetration, while the cyano group could act as a hydrogen-bond acceptor or participate in covalent interactions .
- Methyl Substituents : The methyl group on the phenyl ring in and the imidazopyrimidine in may shield reactive sites from metabolic degradation, extending half-life .
Biologische Aktivität
The compound 2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (referred to as compound 1) belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetic properties, and potential therapeutic applications.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
- Molecular Formula : C13H12BrN3O
- Molecular Weight : 304.16 g/mol
- SMILES Notation : BrCC(=O)Nc1ccc(cc1)C(=O)c2cnc(n2)c(c2)C
Biological Activity Overview
Compound 1 exhibits significant biological activity, particularly against various strains of Mycobacterium tuberculosis (M. tuberculosis). Its mechanism of action primarily involves inhibition of the QcrB enzyme, which is crucial for the electron transport chain in bacteria.
Table 1: Summary of Biological Activities
Structure-Activity Relationships (SAR)
SAR studies have revealed that modifications to the imidazo[1,2-a]pyridine ring and the benzamide moiety significantly influence the biological activity of compound 1. For instance:
- Substituents at Position 6 : Changing a methyl group to a chloro group reduces activity by approximately two-fold.
- Amide Positioning : The positioning of the amide group affects binding affinity and overall potency against M. tuberculosis.
Table 2: SAR Findings
| Compound Variant | Modification | Activity Change |
|---|---|---|
| Compound 15 | Methyl at position 6 | +50% activity |
| Compound 16 | Chloro at position 6 | -50% activity |
| Compound 17 | Phenyl at position 2 | Loss of activity |
Pharmacokinetic Properties
Pharmacokinetic studies indicate that compound 1 has favorable properties for further development:
- Plasma Protein Binding : Approximately 99.5% in human plasma, indicating potential for prolonged circulation time.
- CYP Enzyme Interaction : Moderate inhibition observed for CYP enzymes (CYP1A2, CYP3A4), which could affect drug-drug interactions.
Table 3: Pharmacokinetic Profile
| Parameter | Human Value | Mouse Value |
|---|---|---|
| Plasma Protein Binding (%) | 99.89 | 99.64 |
| Hepatocyte Stability (%) | 0.19 (after 2 hrs) | Not specified |
| Liver Microsome Stability (%) | 1.51 (after 60 mins) | 0.15 (after 60 mins) |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of compound 1 in combating multidrug-resistant strains of tuberculosis. For instance, compounds derived from the same scaffold demonstrated enhanced activity against resistant strains when subjected to in vitro testing.
In one notable study, compound variants were tested against both susceptible and resistant strains of M. tuberculosis, revealing that certain modifications led to a significant increase in potency compared to traditional treatments like isoniazid.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, and how can reaction conditions be optimized for purity and yield?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between brominated benzoyl chloride and the ethylenediamine-linked imidazo[1,2-a]pyridine intermediate.
- Substitution reactions : Bromine introduction via electrophilic aromatic substitution or palladium-catalyzed cross-coupling .
Optimization strategies include: - Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalyst screening : Pd(PPh₃)₄ improves yield in cross-coupling steps .
- Temperature control : Lower temperatures (0–25°C) reduce side-product formation during amidation .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm substituent positions and purity (e.g., bromine integration at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 364.23 for C₁₉H₁₅BrN₃O) .
- X-ray crystallography : Resolves 3D conformation of the imidazo[1,2-a]pyridine core and benzamide linkage .
Q. What in vitro assays are recommended for preliminary screening of its anticancer and antimicrobial activities?
- Anticancer : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values. Synergy studies with cisplatin can assess combinatorial effects .
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to enhance its biological potency?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to improve target affinity .
- Scaffold hybridization : Fuse the imidazo[1,2-a]pyridine core with thiophene or quinoline moieties to modulate pharmacokinetics .
- Comparative studies : Benchmark against analogs (e.g., 3-fluoro or 4-methyl derivatives) to identify critical functional groups .
Q. How should contradictory data on its mechanism of action (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate hypothesized targets (e.g., kinases, GPCRs).
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to candidate proteins .
- Pathway analysis : RNA sequencing or phosphoproteomics can map downstream signaling effects .
Q. What computational strategies are effective for predicting its metabolic stability and off-target interactions?
- Density Functional Theory (DFT) : Models electron distribution to predict reactive sites prone to oxidation or hydrolysis .
- Molecular docking : Screens against databases (e.g., ChEMBL) to identify off-target binding risks (e.g., cytochrome P450 isoforms) .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 inhibition .
Q. How can pharmacokinetic challenges (e.g., low bioavailability) be addressed through formulation or structural modification?
- Prodrug design : Mask polar groups (e.g., amide) with ester linkages to enhance intestinal absorption .
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to improve plasma half-life .
- Crystallinity modulation : Amorphous solid dispersions increase solubility in preclinical models .
Methodological Considerations
Q. What experimental designs are robust for assessing synergistic effects with existing therapeutics?
- Combinatorial dose matrices : Chou-Talalay method calculates combination indices (CI <1 indicates synergy) .
- In vivo xenografts : Co-administer with standard drugs (e.g., doxorubicin) and monitor tumor regression via bioluminescence imaging .
Q. How can off-target toxicity be minimized during lead optimization?
- Selectivity profiling : Broad panel screening (e.g., Eurofins CEREP panel) to identify promiscuous binding .
- Cytotoxicity assays : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293) to establish therapeutic windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
